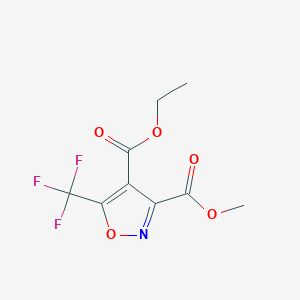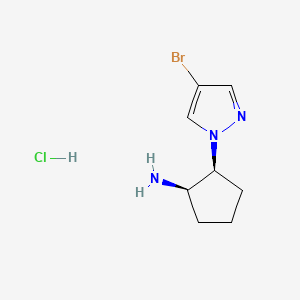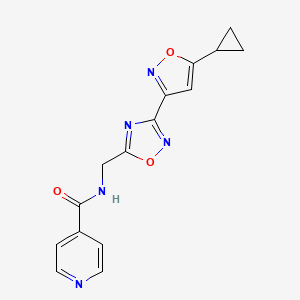
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It features a sulfonyl chloride group attached to a dioxidoisothiazolidine ring, making it a versatile intermediate in organic synthesis. This compound is often utilized in the development of pharmaceuticals, agrochemicals, and various organic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride typically involves the reaction of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol+SOCl2→(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of thionyl chloride. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to maintain the reactivity of the sulfonyl chloride group.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile and reaction conditions used.
科学研究应用
Chemistry
In chemistry, (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is used as a reagent for the introduction of sulfonyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for specific applications.
Biology and Medicine
In biological and medical research, this compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections. Additionally, the compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce sulfonyl groups makes it valuable in the synthesis of materials with specific functional properties.
作用机制
The mechanism of action of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These linkages can alter the biological activity of the target molecules, making them more effective as drugs or bioactive agents.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the dioxidoisothiazolidine ring.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis.
Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties, making it highly reactive.
Uniqueness
(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is unique due to the presence of the dioxidoisothiazolidine ring, which can impart additional stability and reactivity to the compound. This structural feature makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.
属性
IUPAC Name |
(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAWFPJICFHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)
![N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2841597.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
![[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2841606.png)


![N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)
![9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2841617.png)
